dUTP sodium salt

PCR amplification DNA polymerase fidelity nucleotide analog utilization

Avoid false positives in diagnostic PCR. Standard chemically synthesized dNTPs often contain tetraphosphate and deaminated nucleotide impurities that inhibit amplification, while generic dTTP renders UDG-mediated carryover prevention impossible. dUTP sodium salt is enzymatically synthesized to eliminate these inhibitors, ensuring >99% HPLC purity for consistent, reproducible results. • Enables 100% dTTP substitution for complete UDG-mediated amplicon degradation. • Free of PCR-inhibitory tetraphosphates; validated for long-range and qPCR. • Supplied as 100 mM aqueous solution (pH 7.5) for direct use in reaction setups.

Molecular Formula C9H13N2Na2O14P3
Molecular Weight 512.11 g/mol
Cat. No. B13805234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedUTP sodium salt
Molecular FormulaC9H13N2Na2O14P3
Molecular Weight512.11 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]
InChIInChI=1S/C9H15N2O14P3.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1
InChIKeyMYSPQSAAHPZTGA-CDNBRZBRSA-L
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dUTP Sodium Salt: Key Nucleotide Analog


dUTP sodium salt (2'-deoxyuridine-5'-triphosphate sodium salt; CAS 94736-09-1) is a pyrimidine nucleotide analog that serves as a biochemical intermediate in DNA metabolism, where it can substitute for dTTP during DNA synthesis [1]. Unlike standard dNTPs, dUTP's incorporation of uracil into DNA enables targeted enzymatic degradation via uracil-DNA glycosylase (UDG), a property leveraged for carryover contamination control in PCR-based workflows . The sodium salt form ensures high aqueous solubility and compatibility with enzymatic reaction buffers, with typical commercial preparations supplied at 100 mM in purified water at pH 7.5 and purities ≥99% as determined by HPLC .

Formulation
Sodium salt for high aqueous solubility and buffer compatibility
Workflow
Full dTTP substitution enables UDG-mediated carryover prevention in PCR
Polymerase pairing
Compatible with Taq and engineered uracil-tolerant Family B polymerases

Why dUTP Sodium Salt Substitutes Fail


Substituting dUTP sodium salt with generic dTTP eliminates uracil incorporation entirely, rendering UDG-mediated carryover prevention impossible—a critical failure mode in high-sensitivity diagnostic PCR where false positives from amplicon contamination are unacceptable . Conversely, substituting with lithium salt formulations, while offering improved freeze-thaw stability, introduces lithium ions that can alter PCR buffer conditions and are not universally compatible with all polymerase systems . Furthermore, chemically synthesized dNTP preparations frequently contain tetraphosphates and deaminated nucleotide species that act as PCR inhibitors, whereas enzymatically synthesized dUTP sodium salt eliminates these impurities, ensuring consistent amplification efficiency across demanding applications such as long-range PCR and real-time qPCR . The differential incorporation efficiency of dUTP versus dTTP by various DNA polymerases—ranging from efficient utilization by Taq polymerase to highly inefficient incorporation by proofreading Family B enzymes—further underscores that polymerase selection must be paired with appropriate nucleotide selection for reproducible results [1].

dTTP Substituting with dTTP eliminates uracil incorporation; UDG carryover protection is lost, increasing false-positive risk in sensitive PCR.
Lithium salt Lithium salt forms may alter ionic conditions and lack universal polymerase compatibility; buffer context requires review.
Chemical synthesis Chemically synthesized dNTPs may contain tetraphosphate and deaminated impurities that inhibit PCR, particularly with proofreading enzymes.

dUTP Sodium Salt Performance Evidence


Polymerase Compatibility for dUTP Incorporation

dUTP sodium salt is efficiently utilized as a substrate by Thermus aquaticus (Taq) DNA polymerase but exhibits highly inefficient incorporation by three other thermostable DNA polymerases tested [1]. This differential efficiency was attributed to lower dUMP incorporation relative to dTMP, increased proofreading activity toward dUMP, relative termination at dUMP residues, and, in the case of Pyrococcus furiosus polymerase, intrinsic thermostable dUTPase activity [1]. Quantitatively, for Φ29 DNA polymerase, the catalytic efficiency (Kcat/Km) for dUTP incorporation is 1.9 × 10⁻³ nM⁻¹·min⁻¹, compared to 4.5 × 10⁻³ nM⁻¹·min⁻¹ for dTTP, representing a 2.4-fold lower efficiency [2].

Polymerase compatibility
Head-to-head
2.4-fold lower catalytic efficiency for dUTP vs dTTP (Φ29 polymerase)
Pair dUTP only with Taq or Q5U to avoid amplification failure.
Wild-type Family B polymerases incorporate dUTP poorly.
PCR amplification DNA polymerase fidelity nucleotide analog utilization

Full dTTP Substitution for Carryover Prevention

Full substitution of dTTP with dUTP sodium salt produces uracil-containing amplicons that are completely degradable by UDG, whereas 50% dUTP substitution yields only partial degradation and incomplete contamination control [1]. In a direct comparative study, PCR reactions incorporating either 50% dUTP or 100% dUTP were treated with 0.05U, 0.1U, and 0.2U UDG at 37°C; the 100% dUTP condition enabled complete elimination of contaminating HCV cDNA amplicons across all UDG concentrations tested, while the 50% dUTP condition left residual amplifiable template [1]. Recommended working concentrations for dUTP sodium salt in UDG-based carryover prevention protocols range from 0.2 mM to 0.6 mM final concentration in the PCR reaction [2].

Full substitution required
Head-to-head
100% dUTP: complete UDG degradation; 50% dUTP: residual amplifiable template
Full dTTP replacement mandatory for robust carryover control.
0.2–0.6 mM final concentration recommended.
carryover contamination qPCR uracil-DNA glycosylase

Enzymatic Synthesis for Inhibitor-Free dUTP

Enzymatically synthesized dUTP sodium salt achieves >99% purity by quantitative HPLC and is manufactured using highly specific enzymatic systems that eliminate impurities and PCR-specific inhibitors commonly observed in other commercially available dNTP products . In contrast, chemically synthesized dNTP preparations frequently contain deoxynucleoside tetraphosphates, which are potent PCR inhibitors, as well as deaminated nucleotide modifications that cause inferior performance with proofreading DNA polymerases . PCR reactions impeded by such contaminants may lead to poor yields or complete amplification failure .

Inhibitor-free synthesis
Class-level
Enzymatically synthesized; >99% HPLC purity; tetraphosphate-free
Supplier-reported purity; verify for sensitive applications.
No published comparative impurity data available.
nucleotide purity PCR inhibitors enzymatic synthesis

Room Temperature Stability

SMOBIO's dUTP sodium salt solution demonstrated retention of greater than 99% purity after one week of storage at 25°C . This room temperature stability data provides a quantifiable benchmark for short-term bench-top use without degradation, enabling workflows where immediate return to -20°C storage is impractical. While lithium salt formulations offer superior freeze-thaw stability (lithium salts exhibit reduced pH fluctuation during freeze-thaw cycles compared to sodium salts) , sodium salt formulations maintain adequate stability for most standard molecular biology workflows and offer broader buffer compatibility.

Room temp stability
Reported
>99% purity after 1 week at 25°C (sodium salt solution)
Supports short-term bench-top use without immediate freezing.
Lithium salts offer better freeze-thaw stability.
nucleotide stability room temperature storage quality control

dUTPase Substrate for Inhibitor Screening

dUTP sodium salt is the native substrate for dUTPase, an enzyme that hydrolyzes dUTP to dUMP and pyrophosphate to prevent uracil misincorporation into DNA [1]. In human dUTPase inhibition assays using [5-³H]dUTP as substrate, reference inhibitors exhibit IC₅₀ values of 21 nM, 26 nM, 28 nM, and 29 nM [2]. The enzymatic parameters for dUTP as substrate under defined conditions (25°C, 25 mM MES, 5 mM NaCl, 25 mM MgCl₂, 1 mM β-mercaptoethanol, pH 7.0) provide a validated benchmark for inhibitor screening campaigns [3].

dUTPase substrate
Supporting evidence
Reference inhibitor IC₅₀: 21–29 nM (human dUTPase)
Native substrate for inhibitor screening campaigns.
Validated under MES buffer, pH 7.0, 25°C.
dUTPase enzyme kinetics inhibitor screening

Engineered Polymerases for High-Fidelity Amplification

While wild-type Family B DNA polymerases fail to efficiently incorporate dUTP (as demonstrated by highly inefficient amplification with three of four thermostable polymerases tested) [1], dUTP sodium salt is fully compatible with engineered Family B polymerases such as Q5U Hot Start High-Fidelity DNA Polymerase, which contains a mutation in the uracil-binding pocket that enables reading and amplification of uracil-containing templates . For standard reactions, dUTP can be added at the same concentration as other nucleotides (1:1:1:1:1 dA/dC/dG/dT/dU ratio) or up to full substitution of dU for dT, with a recommended starting concentration of 0.2 mM of each dNTP for both Taq and Q5U DNA polymerases .

Engineered polymerase fit
Class-level
Wild-type Family B fail; Q5U (uracil-binding pocket mutation) amplifies efficiently
Select uracil-tolerant polymerases for high-fidelity dUTP amplification.
0.2 mM each dNTP starting concentration recommended.
high-fidelity PCR Q5U polymerase uracil-tolerant polymerases

Application Scenarios for dUTP Sodium Salt


Diagnostic qPCR with Carryover Control

In clinical diagnostic or forensic qPCR workflows where false-positive results are unacceptable, dUTP sodium salt must be procured for full substitution of dTTP (100% dUTP incorporation) to enable complete UDG-mediated degradation of contaminating amplicons [1]. Partial substitution (50% dUTP) fails to eliminate all contaminating template and should be avoided in regulated diagnostic environments [1]. Recommended final dUTP concentration in PCR: 0.2-0.6 mM; pair with 1 unit UDG per 50 μL reaction, incubate at 25°C for 5-10 min, followed by 95°C for 5-10 min for UDG inactivation [2].

Taq and Engineered Polymerase PCR

dUTP sodium salt is suitable for PCR workflows using Family A polymerases such as Taq, which efficiently incorporate dUTP [3]. For high-fidelity applications, dUTP must be paired with engineered uracil-tolerant Family B polymerases such as Q5U Hot Start High-Fidelity DNA Polymerase, which contains a uracil-binding pocket mutation enabling uracil-containing template amplification . Procurement note: Do not use wild-type proofreading Family B polymerases with dUTP; three of four thermostable polymerases tested exhibited highly inefficient dUTP incorporation [3].

dUTPase Inhibitor Screening in Drug Discovery

For cancer therapeutic development programs targeting dUTPase—where dUTPase inhibition enhances the efficacy of 5-FU and anthracyclines by promoting uracil misincorporation and DNA damage [4]—dUTP sodium salt serves as the native substrate for inhibitor screening assays. Validated assay conditions: 25 mM MES, 5 mM NaCl, 25 mM MgCl₂, 1 mM β-mercaptoethanol, pH 7.0 at 25°C [5]; reference inhibitors exhibit IC₅₀ values of 21-29 nM against human dUTPase using [5-³H]dUTP substrate [6].

Inhibitor-Free Nucleotides for Sensitive PCR

For demanding PCR applications including long-range amplification, multiplex PCR, and RT-PCR with minimal template input, enzymatically synthesized dUTP sodium salt (>99% purity by HPLC) should be prioritized over chemically synthesized preparations that may contain PCR-inhibitory tetraphosphates and deaminated nucleotides . The enzymatic synthesis route eliminates these impurities, ensuring reproducible amplification efficiency and yield .

Application
Selection Property
Validation Focus
High-sensitivity qPCR carryover control
Full dTTP substitution for UDG compatibility
Contamination elimination under standard UDG protocols
Polymerase-compatible amplification
Compatibility with Taq and Q5U polymerases
Amplification efficiency with dUTP incorporation
dUTPase inhibitor screening
Native dUTPase substrate
Enzyme kinetics under defined buffer conditions
Inhibitor-free high-sensitivity PCR
Enzymatically synthesized high purity
Absence of PCR-inhibitory tetraphosphates and deaminated species

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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